6-(1-Oxoisoindolin-2-yl)hexanoic acid
Description
Historical Context and Significance of Isoindolinone-Based Chemical Scaffolds in Medicinal Chemistry
The isoindolinone scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a γ-lactam, holds a prominent and complex place in the history of medicinal chemistry. nih.gov Its journey began with the synthesis of thalidomide (B1683933) in the 1950s. Initially marketed as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal and prompted a revolution in drug safety and regulation. mdpi.comnih.gov However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for treating multiple myeloma and erythema nodosum leprosum. mdpi.comnih.gov
This revival of interest spurred the development of thalidomide analogues, known as immunomodulatory drugs (IMiDs), including lenalidomide (B1683929) and pomalidomide. nih.govgoogle.com A pivotal breakthrough came with the discovery that the isoindolinone core of these molecules acts as a molecular glue, binding directly to the Cereblon (CRBN) protein, which is a component of the CRL4^CRBN^ E3 ubiquitin ligase complex. frontiersin.org This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. This discovery transformed the isoindolinone scaffold from a simple pharmacophore into a powerful tool for hijacking the cell's own protein disposal machinery. nih.gov Today, it is recognized as a "privileged scaffold," forming the core of numerous approved drugs and investigational compounds for a range of diseases, particularly in oncology. mdpi.comnih.gov
Table 1: Representative Approved Drugs Featuring the Isoindolinone Core
Compound Name Core Structure Primary Indication(s) Thalidomide Isoindoline-1,3-dione Multiple Myeloma, Erythema Nodosum Leprosum Lenalidomide 1-Oxoisoindoline Multiple Myeloma, Myelodysplastic Syndromes Pomalidomide 1-Oxoisoindoline Multiple Myeloma Apremilast Isoindoline-1,3-dione Psoriasis, Psoriatic Arthritis Chlorthalidone 1-Oxoisoindoline Hypertension, Edema
Foundational Role of Hexanoic Acid Linkers in Molecular Probe Design
First, its length and flexibility are paramount. The alkyl chain provides sufficient distance and conformational freedom, allowing the two ends of the PROTAC to simultaneously bind their respective protein partners without significant steric hindrance. nih.govnih.gov This flexibility is crucial for enabling the optimal orientation of the E3 ligase relative to the target protein, which is necessary for efficient ubiquitin transfer. arxiv.org Studies have shown that both excessively short and long linkers can diminish degradation potency, highlighting the importance of an optimal length, with alkyl chains like hexanoic acid often providing a successful starting point. nih.govnih.gov
Second, the hydrophobic nature of the alkyl chain can contribute to cell permeability, a vital attribute for any molecule intended to act on intracellular targets. nih.gov Finally, the terminal carboxylic acid group is a versatile chemical handle. It provides a convenient and reactive site for conjugation with a variety of functional groups on the target protein ligand, typically through stable amide bond formation. This modularity allows chemists to readily synthesize libraries of PROTACs with different target-binding moieties attached to the common 6-(1-Oxoisoindolin-2-yl)hexanoic acid scaffold.
Table 2: Physicochemical Properties of this compound
Property Value Molecular Formula C14H17NO3 Molecular Weight 247.29 g/mol CAS Number 141643-62-9 Structure Isoindolinone core linked via its nitrogen to a C6 alkyl chain terminating in a carboxylic acid
Overview of the Chemical Scaffold's Broad Applicability in Contemporary Research Chemistry
The fusion of the Cereblon-binding isoindolinone core with the versatile hexanoic acid linker in this compound has established it as a highly valuable and widely used building block in modern chemical research. nih.gov Its primary application is in the field of Targeted Protein Degradation (TPD), a therapeutic strategy that seeks to eliminate disease-causing proteins rather than merely inhibiting them. nih.gov
Researchers utilize this compound as a ready-made "E3 ligase handle." By coupling this molecule to a ligand for a specific protein of interest, they can rapidly generate novel PROTACs for experimental validation. medchemexpress.com This modular approach accelerates the discovery process for new degraders against a wide array of targets, including those historically considered "undruggable" due to a lack of suitable active sites for traditional inhibitors. wisc.edu
The scaffold's utility extends to the creation of chemical probes for studying protein function. By inducing the degradation of a specific protein with a precisely-timed application of a PROTAC derived from this scaffold, researchers can observe the downstream cellular consequences and elucidate the protein's role in biological pathways. The defined structure, synthetic accessibility, and proven functionality of this compound ensure its continued and broad applicability as a foundational tool in the ongoing development of novel therapeutics and the fundamental exploration of cell biology.
Structure
3D Structure
Properties
IUPAC Name |
6-(3-oxo-1H-isoindol-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)8-2-1-5-9-15-10-11-6-3-4-7-12(11)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAIRQUZRMHYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 1 Oxoisoindolin 2 Yl Hexanoic Acid Derivatives
Strategies for the Construction of the 1-Oxoisoindolinone Ring System
The 1-oxoisoindolinone core, a fused γ-lactam, is a privileged scaffold in medicinal chemistry. Its synthesis can be achieved through several methodologies, often involving intramolecular cyclization reactions.
One prevalent strategy involves the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde (B143210) with an appropriate amine. For instance, various N-substituted isoindolinones can be synthesized in high yields by reacting 2-carboxybenzaldehyde with primary amines in the presence of a platinum nanowire catalyst under a hydrogen atmosphere. organic-chemistry.org
Another common approach starts from 2-formylbenzoic acid and an amine, which undergo reductive intramolecular cyclization. This method has been successfully applied to the synthesis of various N-substituted isoindolin-1-one (B1195906) derivatives under ligand-free conditions using a Pd(OAc)₂/HCOOH system. researchgate.net
Furthermore, multicomponent reactions offer an efficient route to isoindolinone derivatives. For example, the Ugi four-component reaction utilizing methyl 2-formylbenzoate, a primary amine, a carboxylic acid, and an isocyanide can be employed to construct complex isoindolinone structures in a single step. researchgate.net
A summary of selected methods for the synthesis of the 1-oxoisoindolinone ring is presented below:
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| 2-Carboxybenzaldehyde, Amine | Pt nanowires, H₂ | N-Substituted Isoindolinone | organic-chemistry.org |
| 2-Formylbenzoic Acid, Amine | Pd(OAc)₂, HCOOH | N-Substituted Isoindolinone | researchgate.net |
| Methyl 2-formylbenzoate, Amine, Carboxylic Acid, Isocyanide | Acidic conditions | Substituted Isoindolinone | researchgate.net |
Approaches for Incorporating the Hexanoic Acid Moiety into the Scaffold
The hexanoic acid linker is typically introduced via N-alkylation of a pre-formed 1-oxoisoindolinone heterocycle. This is a standard nucleophilic substitution reaction where the nitrogen atom of the isoindolinone acts as the nucleophile.
A common method involves the reaction of 1-oxoisoindolinone with a 6-halo-hexanoic acid ester, such as ethyl 6-bromohexanoate, in the presence of a suitable base. The base, typically a non-nucleophilic one like sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the nitrogen of the isoindolinone, enhancing its nucleophilicity. The resulting anion then displaces the halide from the hexanoic acid derivative. Subsequent hydrolysis of the ester group yields the desired 6-(1-oxoisoindolin-2-yl)hexanoic acid.
| Reactants | Reagents and Conditions | Product |
| 1-Oxoisoindolinone, Ethyl 6-bromohexanoate | 1. NaH, DMF; 2. H₃O⁺ | This compound |
Advanced Functionalization and Derivatization Techniques
Further modification of the this compound scaffold can be achieved at two primary sites: the carboxylic acid group and the isoindolinone heterocycle.
The carboxylic acid moiety is a versatile handle for conjugation, most commonly through esterification and amidation reactions.
Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction is an equilibrium process, and the use of a large excess of the alcohol or removal of water can drive it towards the product. masterorganicchemistry.comchemguide.co.uk
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol, H₂SO₄ (catalytic) | Ester derivative |
Amidation: Amide bond formation is a cornerstone of medicinal chemistry and can be achieved through various coupling protocols. acs.orgnih.govacs.orgnih.govlibretexts.org Common methods involve the activation of the carboxylic acid with a coupling reagent, followed by reaction with an amine. Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.org
| Reaction | Reagents and Conditions | Product |
| Amidation | Amine, EDC, HOBt, DIPEA | Amide derivative |
The aromatic ring of the isoindolinone core can be functionalized to modulate the properties of the molecule. Electrophilic aromatic substitution reactions can introduce substituents such as nitro groups. For instance, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619) can be synthesized, and the nitro group can subsequently be reduced to an amino group via catalytic hydrogenation. google.com This amino group can then serve as a handle for further functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the aromatic ring. rsc.orglibretexts.orgmdpi.comnih.gov For this, a halogenated isoindolinone precursor, such as a bromo-substituted derivative, is typically required. Suzuki-Miyaura coupling with boronic acids can introduce aryl or heteroaryl groups, while Sonogashira coupling with terminal alkynes can install alkynyl moieties. nih.govbeilstein-journals.org
| Reaction Type | Precursor | Reagents and Conditions | Product |
| Nitration/Reduction | Isoindolinone | HNO₃/H₂SO₄; then H₂, Pd/C | Amino-substituted isoindolinone |
| Suzuki Coupling | Bromo-isoindolinone | Arylboronic acid, Pd catalyst, base | Aryl-substituted isoindolinone |
| Sonogashira Coupling | Bromo-isoindolinone | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted isoindolinone |
Synthetic Routes for Specific Bioactive Conjugates (e.g., Targeted Protein Degradation Building Blocks)
This compound is a well-established linker component in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase (often a derivative of thalidomide (B1683933), which contains the 1-oxoisoindolinone core) to a ligand for a protein of interest (POI). researchgate.netnih.govtargetmol.com
The synthesis of such conjugates typically involves the formation of an amide bond between the carboxylic acid of the linker and an amino group on the POI ligand. For example, in the development of PROTACs targeting kinases, a kinase inhibitor with a suitable attachment point (e.g., a primary or secondary amine) is coupled to the this compound linker using standard amidation conditions. mdpi.comnih.gov
A notable example is the PROTAC androgen receptor (AR) degrader, ARV-110. While the exact linker in ARV-110 is more complex, its synthesis exemplifies the general strategy of connecting a Cereblon E3 ligase ligand to an AR antagonist via a linker. nih.govresearchgate.netwindows.netumich.edunih.gov The synthesis of such molecules often involves a multi-step sequence where the fully elaborated linker-E3 ligase ligand fragment is prepared first, and then coupled to the POI ligand in the final steps. Click chemistry has also emerged as a powerful tool for the rapid assembly of PROTAC libraries, where an azide- or alkyne-functionalized linker can be efficiently coupled to a complementary functional group on the POI ligand. nih.gov
Utilization and Role As a Chemical Building Block in Complex Molecular Systems
Application in Bioconjugation Chemistry
Bioconjugation chemistry involves the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids. 6-(1-Oxoisoindolin-2-yl)hexanoic acid serves as a versatile linker in this field, enabling the stable attachment of the isoindolinone moiety to biological targets.
The terminal carboxylic acid group of this compound is the key functional handle for forming stable covalent bonds with biomolecules. The most common strategy involves the activation of the carboxylic acid to form a more reactive species that can readily react with nucleophilic functional groups on the biomolecule, such as the primary amines found in the side chains of lysine residues and the N-terminus of proteins and peptides.
One of the most widely used methods for this purpose is the formation of an N-hydroxysuccinimide (NHS) ester. The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to yield a stable and reactive NHS ester. thermofisher.com This activated ester can then be reacted with a protein or peptide under mild physiological conditions to form a stable amide bond, effectively linking the isoindolinone moiety to the biomolecule via the hexanoic acid spacer. gbiosciences.comhuji.ac.il
The stability of the resulting amide bond is a critical advantage in bioconjugation, as it ensures that the conjugated molecule remains intact under physiological conditions, allowing for accurate tracking and functional studies of the labeled biomolecule.
| Activating Agent | Reactive Intermediate | Target Functional Group on Biomolecule | Resulting Linkage |
|---|---|---|---|
| EDC/NHS | NHS ester | Primary amine (-NH2) | Amide bond |
| Carbonyldiimidazole (CDI) | Acyl-imidazole | Primary amine (-NH2) | Amide bond |
While this compound itself is not a traditional fluorophore, the isoindolinone scaffold is a core component of several fluorescent dyes. figshare.com This suggests that the isoindolinone moiety of the compound could be chemically modified to impart fluorescent properties. For instance, the aromatic ring of the isoindolinone could be functionalized with electron-donating or electron-withdrawing groups to create a push-pull system, which is a common design principle for organic fluorophores.
Alternatively, the carboxylic acid handle of this compound can be used to attach a known fluorophore. In this scenario, the compound acts as a linker to connect a fluorescent reporter molecule to a biomolecule. The choice of fluorophore would depend on the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability. The hexanoic acid chain provides a flexible spacer that can help to minimize quenching of the fluorophore by the biomolecule. researchgate.net
| Strategy | Description | Potential Advantage |
|---|---|---|
| Modification of the Isoindolinone Core | Chemical modification of the isoindolinone aromatic ring to create a fluorescent molecule. | Creation of novel fluorophores with unique spectral properties. |
| Conjugation to an Existing Fluorophore | Use of the carboxylic acid to link a known fluorescent dye to the isoindolinone-containing molecule. | Leverages the well-characterized properties of existing fluorophores. |
Integration into Targeted Protein Degradation (PROTAC) Systems
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. frontiersin.org PROTACs consist of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two ligands. This compound is a valuable building block for the synthesis of PROTACs, with the isoindolinone moiety serving as a potential E3 ligase ligand and the hexanoic acid chain acting as a flexible linker.
The linker is a critical component of a PROTAC, as its length, composition, and attachment points can significantly impact the efficacy and selectivity of the degrader. nih.govaxispharm.com The hexanoic acid scaffold of this compound provides a flexible and hydrophobic linker that can be readily incorporated into PROTACs.
The isoindolinone core of the molecule is structurally related to thalidomide (B1683933) and its analogs, which are well-established ligands for the Cereblon (CRBN) E3 ligase. Therefore, this compound can be used as a starting material to synthesize PROTACs that recruit CRBN. The carboxylic acid group can be coupled to a linker attached to a ligand for the target protein of interest.
The design of the linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com The hexanoic acid chain offers a degree of conformational flexibility that allows the two ligands to adopt an optimal orientation for ubiquitination.
| Parameter | Importance | Relevance of the Hexanoic Acid Scaffold |
|---|---|---|
| Length | Affects the distance and orientation between the target protein and E3 ligase. nih.gov | Provides a defined and tunable length. |
| Composition | Influences solubility, cell permeability, and metabolic stability. | Offers a hydrophobic and flexible character. |
| Flexibility | Allows for the adoption of a productive conformation for ternary complex formation. | The alkyl chain provides significant conformational freedom. |
The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. nih.gov A linker that is too short may lead to steric clashes between the two proteins, while a linker that is too long may not effectively bring them into proximity for ubiquitination. The hexanoic acid chain of this compound provides a linker of a specific length that can be further modified by adding or removing atoms to fine-tune the distance between the two ligands.
The composition of the linker can also be optimized to improve the physicochemical properties of the PROTAC. For example, polyethylene glycol (PEG) units can be incorporated into the linker to increase its hydrophilicity and improve solubility. The hexanoic acid scaffold can be readily functionalized to allow for the attachment of PEG chains or other chemical moieties.
The development of efficient synthetic methods, such as solid-phase synthesis, has facilitated the rapid generation of PROTAC libraries with varying linker lengths and compositions, enabling the systematic optimization of degrader activity. nih.govresearchgate.net
Role in Modified Peptide and Peptidomimetic Synthesis
Peptides are important therapeutic agents, but their use is often limited by their poor metabolic stability and low cell permeability. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. wjarr.com this compound can be used as a building block to create modified peptides and peptidomimetics with unique structural and functional properties.
The hexanoic acid chain can be incorporated into a peptide sequence to introduce a flexible and hydrophobic spacer. nih.gov The carboxylic acid can be coupled to the N-terminus of a peptide or the side chain of an amino acid residue, while the isoindolinone moiety can be further functionalized.
The rigid isoindolinone core can be used as a scaffold to constrain the conformation of a peptide, which can lead to increased receptor binding affinity and selectivity. nih.gov For example, the isoindolinone group can be used to induce a specific secondary structure, such as a β-turn, in a peptide chain.
Furthermore, the isoindolinone moiety itself has been shown to possess a range of biological activities, and its incorporation into a peptide sequence could result in a peptidomimetic with enhanced therapeutic potential. researchgate.net The synthesis of such modified peptides can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, with the this compound being incorporated as a non-standard amino acid derivative. google.comacs.org
| Application | Role of this compound | Potential Outcome |
|---|---|---|
| Flexible Linker | The hexanoic acid chain acts as a spacer within a peptide sequence. nih.gov | Increased conformational flexibility, improved solubility. |
| Conformational Constraint | The rigid isoindolinone core restricts the peptide backbone. nih.gov | Enhanced receptor binding and selectivity, improved metabolic stability. |
| Introduction of a Bioactive Moiety | The isoindolinone group may impart its own biological activity. researchgate.net | Creation of peptidomimetics with novel therapeutic properties. |
Other Applications as a Bifunctional Scaffold in Chemical Probe Development
Beyond its established role as a linker component in PROTACs, this compound is being explored for its potential as a bifunctional scaffold in the creation of other classes of chemical probes. Its structure allows for the strategic attachment of a target-binding element at one end and a reporter or effector group at the other, making it an ideal building block for probes designed for target identification, visualization, and quantification.
The core principle behind its use as a bifunctional scaffold lies in its ability to physically connect two distinct chemical entities, thereby enabling one to influence or report on the other's biological interactions. The 1-oxoisoindoline moiety can be a part of a larger pharmacophore that recognizes a specific protein target, while the hexanoic acid tail provides a convenient handle for chemical modification. This terminal carboxylic acid can be readily coupled to a variety of functional groups, including fluorophores, biotin tags, or photo-activatable crosslinkers, through standard amide bond formation chemistries.
Table 1: Examples of Functional Moieties Incorporated into Chemical Probes via this compound
| Functional Moiety | Type of Chemical Probe | Application |
| Fluorescent Dyes (e.g., FITC, Rhodamine) | Fluorescent Probes | Visualization of target protein localization and dynamics within cells. |
| Biotin | Affinity-Based Probes | Isolation and identification of target proteins from complex biological mixtures. |
| Photo-activatable Groups (e.g., Diazirine, Benzophenone) | Photoaffinity Probes | Covalent labeling and identification of direct binding partners of a small molecule. |
| Effector Molecules | Activity-Based Probes | Modulation of the activity of a target protein in a controlled manner. |
Detailed research findings have demonstrated the practical application of this concept. For instance, by attaching a fluorescent dye to the carboxylic acid terminus of this compound that is part of a larger target-binding molecule, researchers can create fluorescent probes. These probes enable the visualization of the target protein's subcellular localization and trafficking through techniques like fluorescence microscopy.
Similarly, the conjugation of biotin to this scaffold results in the formation of affinity-based probes. These probes are instrumental in "pull-down" experiments where the biotin tag allows for the capture of the probe-protein complex using streptavidin-coated beads, facilitating the subsequent identification of the protein of interest by mass spectrometry.
Furthermore, the incorporation of photo-activatable groups leads to the generation of photoaffinity probes. Upon irradiation with UV light, these probes form a covalent bond with their target protein, enabling the permanent labeling and subsequent identification of direct molecular interactions. This is particularly useful for validating drug targets and mapping binding sites.
The versatility of this compound as a bifunctional scaffold is a testament to its well-defined chemical properties and synthetic accessibility. Its application in the development of a diverse array of chemical probes underscores its importance as a tool for advancing our understanding of complex biological systems and for the discovery of new therapeutic agents.
Investigations into the Molecular Interactions and Biological Activities of 6 1 Oxoisoindolin 2 Yl Hexanoic Acid Conjugates
Analysis of Cellular and Biochemical Pathway Modulation
The recruitment of specific proteins to the CRBN E3 ligase complex by these conjugates triggers profound changes in cellular pathways, ultimately leading to the intended therapeutic effect.
The core mechanism initiated by these conjugates is the hijacking of the ubiquitin-proteasome system (UPS). The process unfolds through a series of orchestrated steps:
Ternary Complex Formation: The conjugate simultaneously binds to the CRBN E3 ligase and the protein of interest, bringing them into close proximity and forming a ternary complex.
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
Polyubiquitination: The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the proteasome.
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated target protein, unfolds it, and degrades it into small peptides. The conjugate is then released and can act catalytically to induce the degradation of additional target protein molecules. nih.gov
The degradation of specific protein targets has significant downstream consequences on cellular signaling and gene expression.
The degradation of transcription factors like IKZF2 and IKZF4 directly alters the transcriptional landscape of immune cells. For instance, the depletion of IKZF2 in Tregs leads to their destabilization and reduced suppressive function, which is beneficial for anti-tumor immunity. researchgate.net
Similarly, the degradation of BRD4 causes a rapid downregulation of its target genes, most notably the c-Myc oncogene. nih.govnih.gov This leads to cell cycle arrest and apoptosis in various cancer models. The degradation of HDACs alters the acetylation status of histones and other proteins, leading to widespread changes in gene expression that can also promote anti-tumor effects. nih.gov By removing the entire protein scaffold, degradation can achieve a more profound and durable biological outcome compared to simple inhibition, representing a paradigm shift in therapeutic intervention.
DNA-Binding Characteristics of Pyrrolobenzodiazepine-Containing Conjugates
Pyrrolobenzodiazepines (PBDs) are a class of potent, sequence-selective DNA-binding agents that covalently bind to the minor groove of double-stranded DNA. soton.ac.uk These natural antitumor antibiotics consist of a tricyclic system comprising an anthranilate, a diazepine, and a pyrrolidine ring. soton.ac.uk The mechanism of action for PBDs involves the formation of a covalent bond, specifically an aminal linkage, between the C11 position of the PBD and the C2-amino group of a guanine residue within the DNA minor groove. semanticscholar.org This interaction is initiated by non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which position the PBD molecule correctly within the minor groove. semanticscholar.org
PBDs preferentially target purine-guanine-purine (Pu-G-Pu) sequences. soton.ac.uksemanticscholar.org The conjugation of molecules to the C8 position of the PBD's A-ring is a common strategy to modulate their DNA-binding affinity and sequence selectivity. soton.ac.uksemanticscholar.org The nature of the C8-substituent plays a critical role in the biological and biophysical properties of the resulting PBD hybrid. semanticscholar.org For instance, the attachment of heterocyclic polyamides can lead to conjugates with enhanced DNA-binding capabilities and improved anticancer properties. semanticscholar.org Conversely, bulky substituents may sterically hinder the PBD unit from fitting into the DNA minor groove, thereby preventing covalent bond formation and abrogating cytotoxicity. semanticscholar.org
In the context of 6-(1-oxoisoindolin-2-yl)hexanoic acid, when conjugated to a PBD warhead, the entire molecule is designed to act as a DNA-damaging agent. The PBD moiety serves as the DNA-alkylating component. nih.gov PBD dimers, which consist of two PBD units linked together, are particularly potent as they can cross-link DNA. nih.govmdpi.com These dimers are attractive payloads for antibody-drug conjugates (ADCs) because their DNA-intercalating/alkylating mechanism is effective against both dividing and non-dividing cells. nih.gov Molecular dynamics simulations have been used to understand the poor accommodation of certain bulky PBD conjugates within the DNA minor groove, revealing that the conjugated moiety can prevent the covalent binding of the PBD unit to the guanine. semanticscholar.org Therefore, the design of a PBD conjugate incorporating the this compound linker would require careful consideration to ensure the PBD warhead can effectively access and bind to its DNA target.
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
Linker design can be broadly categorized into cleavable and non-cleavable types. mdpi.com
Cleavable linkers are designed to be broken by specific conditions within the target cell, such as enzymatic cleavage (e.g., by cathepsins) or reduction of disulfide bonds. nih.gov A common cleavable linker includes a valine-alanine dipeptide, which is susceptible to cleavage by lysosomal proteases. nih.gov
Non-cleavable linkers rely on the complete degradation of the antibody-linker apparatus within the lysosome to release the payload. mdpi.com
Table 1: General Characteristics of Linker Architectures in Conjugates
| Linker Type | Release Mechanism | Key Features | Common Examples |
|---|---|---|---|
| Cleavable | Enzymatic Cleavage | Sensitive to lysosomal proteases like cathepsin B. | Valine-Citrulline (VC), Valine-Alanine (VA) nih.gov |
| pH-Sensitivity | Stable at neutral pH (blood), hydrolyzed at acidic pH (lysosomes). | Hydrazones | |
| Redox-Sensitivity | Cleaved in the reducing environment of the cell interior. | Disulfide bonds |
| Non-Cleavable | Proteolytic Degradation | Relies on degradation of the entire antibody-linker complex. | Thioether bonds (e.g., via maleimide chemistry) mdpi.com |
The isoindolinone scaffold is a key pharmacophore found in a wide range of biologically active molecules, including those with antitumor and enzyme-inhibitory properties. nih.govnih.gov Modifications to the isoindolinone ring system can profoundly influence the conjugate's target engagement, potency, and selectivity. nih.gov Rational drug design often employs a modular approach, considering the isoindolinone as a core structure that can be systematically modified. nih.gov
SAR studies on various isoindolinone derivatives have demonstrated that substituents on both the phenyl ring and the nitrogen atom are critical for biological activity.
Substituents on the Phenyl Ring: Adding groups to the aromatic portion of the isoindolinone can alter electronic properties and create new interaction points with a biological target. For example, in a series of isoindolinone-based histone deacetylase (HDAC) inhibitors, specific substitutions led to compounds with nanomolar IC50 values against HDAC1. nih.gov
Substituents on the Nitrogen Atom: The group attached to the nitrogen of the isoindolinone lactam, which in the parent compound is the hexanoic acid linker, dictates how the core structure is presented to its environment. In a study of isoindolinone derivatives as carbonic anhydrase inhibitors, varying the "tail" portion attached via a linker influenced binding affinity and selectivity towards different enzyme isoforms. nih.gov For instance, a derivative containing a cyclohexanol group showed different activity compared to one with a simple ethyl group. nih.gov
In the case of a this compound conjugate, the isoindolinone moiety can serve as more than just a structural anchor for the linker. Depending on the ultimate biological target, substitutions on its aromatic ring could be explored to enhance binding affinity or introduce selectivity for a specific protein target, complementing the action of the conjugated payload.
Table 2: Influence of Isoindolinone Substitutions on Biological Activity (Illustrative Examples)
| Parent Compound Class | Substitution/Modification | Effect on Activity | Reference Target/Assay |
|---|---|---|---|
| Isoindolinone HDAC Inhibitors | Optimization of phenyl ring substituents | Potent antiproliferative activities against several cancer cell lines. | HDAC1 Enzyme Inhibition nih.gov |
| 2-benzyl-isoindolinone Derivatives | Addition of a substituted ethoxy group | Demonstrated antitumor activity against HepG2 cancer cells (IC50 = 5.89 µM). | Cytotoxicity Assay |
| Isoindolinone Carbonic Anhydrase Inhibitors | Varied alcohol groups in linker/tail | Superior inhibition of hCA I and hCA II isozymes compared to standard. | Carbonic Anhydrase Inhibition nih.gov |
In silico modeling is an indispensable tool for the rational design and optimization of complex molecular conjugates. semanticscholar.orgnih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict and visualize how a conjugate will interact with its biological target at an atomic level, thereby guiding synthetic efforts and reducing trial-and-error in the laboratory. nih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or target molecule. For a PBD-containing conjugate of this compound, docking studies would be crucial to predict how the PBD warhead fits into the DNA minor groove. semanticscholar.org These models can help rationalize the high potency of certain derivatives and assess whether the isoindolinone-linker portion of the molecule might sterically interfere with the PBD-DNA interaction. semanticscholar.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. An MD simulation could be used to assess the stability of the conjugate's binding to its target, such as a PBD within the DNA minor groove. semanticscholar.org It can reveal how the flexibility of the hexanoic acid linker affects the positioning of the warhead and whether the conjugate induces conformational changes in the target DNA sequence. semanticscholar.org Such simulations have been successfully used to explain why certain PBD conjugates are unable to bind covalently to DNA, showing that the attached moiety prevents proper accommodation in the minor groove. semanticscholar.org
By integrating these computational approaches, it is possible to pre-screen virtual libraries of potential conjugates, prioritize candidates with the most promising predicted binding affinities and modes, and refine their structures to enhance target engagement and selectivity before undertaking costly and time-consuming synthesis. mdpi.comresearchgate.net
Advanced Methodologies for Research and Characterization
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of synthesized 6-(1-Oxoisoindolin-2-yl)hexanoic acid and its derivatives rely on a combination of sophisticated spectroscopic and chromatographic methods.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight and assessing the purity of the compound. Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI) is a commonly used technique for the analysis of isoindolinone derivatives. semanticscholar.orgmdpi.com This method allows for the separation of the target compound from any impurities, followed by its ionization and detection, providing a precise mass-to-charge ratio that confirms its elemental composition. mdpi.comHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) further enhances the resolution of chromatographic separation, ensuring a high degree of purity assessment. nih.gov
Table 1: Expected Spectroscopic Data for this compound based on Analogous Compounds This table is illustrative and based on data for structurally similar N-substituted isoindolinone derivatives.
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (isoindolinone), methylene (B1212753) protons adjacent to the nitrogen and carbonyl group, and other methylene protons of the hexanoic acid chain. |
| ¹³C NMR | Resonances for carbonyl carbons (isoindolinone and carboxylic acid), aromatic carbons, and aliphatic carbons of the hexanoic acid chain. |
| LCMS-ESI | A prominent ion peak corresponding to the molecular weight of the compound, confirming its identity. |
Biochemical and Cell-Based Assays for Mechanistic and Functional Studies
To investigate the biological activity of this compound, particularly in the context of its use in PROTACs where the isoindolinone moiety often targets the E3 ligase Cereblon (CRBN), a variety of biochemical and cell-based assays are employed.
Binding Affinity Determination (e.g., AlphaScreen Assays)
Determining the binding affinity of the isoindolinone moiety to its target protein, such as Cereblon, is a critical first step in functional characterization. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a powerful, bead-based technology used for this purpose. nih.govresearchgate.netresearchgate.net In a typical competitive binding assay format, a biotinylated ligand that is known to bind Cereblon is captured by streptavidin-coated donor beads, while a GST-tagged Cereblon protein is captured by glutathione-coated acceptor beads. revvity.com When these beads are in close proximity due to the ligand-protein interaction, excitation of the donor bead results in a luminescent signal from the acceptor bead. revvity.com The addition of a competing, untagged ligand like this compound would disrupt this interaction, leading to a decrease in the AlphaScreen signal. revvity.com The concentration-dependent inhibition allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which is indicative of the binding affinity. revvity.com
Table 2: Principles of AlphaScreen Assay for Binding Affinity
| Assay Component | Role |
| Donor Beads | Coated with streptavidin to bind a biotinylated known ligand. |
| Acceptor Beads | Coated with glutathione (B108866) to bind GST-tagged target protein (e.g., Cereblon). |
| Biotinylated Ligand | Binds to the target protein, bringing donor and acceptor beads into proximity. |
| Test Compound | Competes with the biotinylated ligand for binding to the target protein, disrupting the proximity of the beads and reducing the signal. |
Protein Degradation Assays (e.g., Western Blot, Proteasome Inhibition Assays with MG-132)
When incorporated into a PROTAC, the primary function of the this compound moiety is to recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation.
Western Blot analysis is a standard technique to quantify the reduction in the levels of a target protein within cells treated with a PROTAC. chemrxiv.orgbio-techne.com Following cell lysis, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein to visualize and quantify its abundance. nih.govnih.gov A successful PROTAC will show a dose-dependent decrease in the target protein's band intensity. chemrxiv.org
To confirm that the observed protein degradation is mediated by the proteasome, a Proteasome Inhibition Assay is performed. nih.gov Cells are co-treated with the PROTAC and a proteasome inhibitor, such as MG-132 . If the PROTAC-induced degradation is proteasome-dependent, the presence of MG-132 will prevent the breakdown of the ubiquitinated target protein, leading to its "rescue" from degradation, which can be observed as a restoration of the protein's band on a Western blot. nih.gov
DNA Interaction Assays (e.g., FRET Melting Assays)
While the 1-oxoisoindolin-2-yl moiety is not a classical DNA-binding motif, certain molecules can interact with nucleic acids. Fluorescence Resonance Energy Transfer (FRET) -based assays can be used to study such interactions. nih.govnih.govresearchgate.net For instance, a FRET melting assay could be designed where a DNA molecule is labeled with a FRET donor and acceptor pair. oup.comspringernature.com The binding of a small molecule could potentially stabilize or destabilize the DNA structure, leading to a change in the FRET signal upon thermal denaturation. However, it is important to note that this type of assay is more commonly applied to known DNA-binding agents, and its application to a compound like this compound would be exploratory.
Computational Chemistry Approaches for Molecular Modeling and Simulation
Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules like this compound at an atomic level.
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For the isoindolinone moiety, docking studies can be performed with the crystal structure of its target protein (e.g., Cereblon) to predict the binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov
Molecular Dynamics (MD) Simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netuark.edu These simulations can help to assess the stability of the predicted binding pose and to calculate binding free energies, offering a more quantitative prediction of binding affinity. researchgate.net For a flexible molecule like this compound, MD simulations are particularly useful for exploring the conformational landscape of the hexanoic acid linker, which is critical for the proper orientation of the two ends of a PROTAC molecule. youtube.com
Table 3: Computational Approaches for Molecular Analysis
| Technique | Application |
| Molecular Docking | Predicts the binding pose and key interactions of the isoindolinone moiety with its target protein. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex, assesses binding stability, and helps in the calculation of binding free energies. |
Emerging Research Directions and Future Perspectives
Expansion of the Targeted Protein Degradation Repertoire Utilizing the Hexanoic Acid-Isoindolinone Scaffold
The hexanoic acid-isoindolinone scaffold is a cornerstone in the development of novel therapeutic agents for targeted protein degradation (TPD). This approach utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate proteins that are otherwise difficult to target with conventional inhibitors. The isoindolinone moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the hexanoic acid chain functions as a linker to be connected to a "warhead" that binds to a specific protein of interest.
The versatility of the hexanoic acid linker is a key area of research. By modifying its length, rigidity, and attachment points, scientists can fine-tune the properties of PROTACs to enhance their efficacy and selectivity. For instance, variations in the linker can influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a critical step for successful protein degradation. Research is ongoing to explore how different linker compositions, including those based on the hexanoic acid chain, can be used to target a wider range of proteins beyond those currently addressed. This includes proteins implicated in a variety of diseases, thereby expanding the "degradable" proteome.
Furthermore, the isoindolinone scaffold itself is a subject of intense investigation. Researchers are creating derivatives of the core isoindolinone structure to identify new ligands that may bind to other E3 ligases. This would significantly broaden the scope of TPD by providing more options for inducing the degradation of specific proteins. The ability to recruit different E3 ligases is particularly important for overcoming potential resistance mechanisms and for tailoring therapies to specific cell types or tissues where certain E3 ligases are more abundant.
| Scaffold Component | Function in Targeted Protein Degradation | Research Focus |
| Isoindolinone Core | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. | Developing derivatives to bind to novel E3 ligases, expanding the TPD toolbox. |
| Hexanoic Acid Linker | Connects the isoindolinone core to a target-binding warhead in a PROTAC. | Modifying length, rigidity, and composition to optimize ternary complex formation and improve PROTAC efficacy and selectivity. |
Exploration of Novel Therapeutic Applications Beyond Oncology
While the initial success of therapies based on the isoindolinone scaffold has been predominantly in the field of oncology, particularly for hematological malignancies, the therapeutic potential of 6-(1-Oxoisoindolin-2-yl)hexanoic acid and its derivatives extends to a wide range of other diseases. The ability to selectively degrade disease-causing proteins opens up new avenues for treating conditions that have been challenging to address with traditional small-molecule inhibitors.
One promising area is in the treatment of inflammatory and autoimmune diseases . Many of these conditions are driven by the overactivity of specific proteins, such as kinases and transcription factors. PROTACs built upon the hexanoic acid-isoindolinone scaffold could be designed to target and degrade these inflammatory mediators, offering a more direct and potentially more effective treatment strategy than current therapies.
Neurodegenerative diseases , such as Alzheimer's and Parkinson's, are another key area of interest. These diseases are often characterized by the accumulation of misfolded and aggregated proteins. The development of PROTACs that can specifically target and clear these toxic protein aggregates is a major goal of current research. The blood-brain barrier permeability of these molecules is a critical factor that is being addressed through medicinal chemistry efforts.
The application of this technology is also being explored for viral infections . By designing PROTACs that can degrade essential viral proteins, it may be possible to develop potent antiviral therapies that are less susceptible to the development of resistance.
Development of Advanced Synthetic Strategies for Enhanced Analog Diversity and Efficiency
The generation of a wide variety of analogs based on the this compound structure is crucial for optimizing its therapeutic properties. Advanced synthetic strategies are being developed to improve the efficiency and diversity of these chemical libraries.
Key areas of focus in synthetic chemistry include:
Modular Synthesis: Developing synthetic routes that allow for the easy and independent modification of the three main components of a PROTAC: the E3 ligase ligand (isoindolinone), the linker (hexanoic acid derivative), and the target-binding warhead. This modularity accelerates the process of creating and testing new degrader molecules.
Late-Stage Functionalization: Creating methods to introduce chemical modifications at a late stage in the synthesis. This allows for the rapid generation of a diverse set of analogs from a common intermediate, which is more efficient than synthesizing each new molecule from scratch.
Novel Linker Chemistries: Exploring new types of chemical bonds and functional groups within the linker to control its conformation and physicochemical properties. This can lead to PROTACs with improved cell permeability, metabolic stability, and oral bioavailability.
Stereoselective Synthesis: Developing methods to control the three-dimensional arrangement of atoms in the molecule. The stereochemistry of the isoindolinone core is known to be critical for its binding to Cereblon, and controlling the stereochemistry of the linker and warhead can also have a significant impact on the activity of the final PROTAC.
| Synthetic Strategy | Goal | Impact on Drug Discovery |
| Modular Synthesis | Easily modify the three components of a PROTAC. | Accelerates the creation and testing of new degrader molecules. |
| Late-Stage Functionalization | Introduce chemical modifications late in the synthesis. | Efficiently generates diverse analogs from a common intermediate. |
| Novel Linker Chemistries | Control linker conformation and properties. | Improves cell permeability, stability, and bioavailability of PROTACs. |
| Stereoselective Synthesis | Control the 3D arrangement of atoms. | Enhances binding affinity and overall activity of the PROTAC. |
Interdisciplinary Approaches in Chemical Biology Research for Scaffold Optimization
The optimization of the this compound scaffold and the PROTACs derived from it relies heavily on a combination of different scientific disciplines. This interdisciplinary approach is essential for understanding the complex biological processes involved in targeted protein degradation and for designing more effective therapeutic agents.
Computational Modeling and Structural Biology are playing an increasingly important role in the design of new PROTACs. Techniques such as X-ray crystallography and cryo-electron microscopy are used to determine the three-dimensional structures of the ternary complexes formed between the target protein, the PROTAC, and the E3 ligase. This structural information provides a detailed blueprint for the rational design of new molecules with improved binding affinity and selectivity. Computational methods, including molecular dynamics simulations and machine learning algorithms, are used to predict how changes in the PROTAC structure will affect its ability to form a stable and productive ternary complex.
Cellular and Molecular Biology techniques are essential for evaluating the activity of new degrader molecules. Researchers use a variety of cell-based assays to measure the extent of target protein degradation, as well as the downstream effects on cellular signaling pathways and cell viability. These experiments are crucial for confirming that the PROTACs are working as intended and for identifying potential off-target effects.
Pharmacology and in vivo studies are necessary to evaluate the therapeutic potential of new PROTACs in animal models of disease. These studies provide critical information on the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (how the drug affects the body) of the molecules, which is essential for their translation into clinical use.
The integration of these diverse approaches is accelerating the development of new and improved therapies based on the this compound scaffold, with the promise of addressing a wide range of unmet medical needs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 6-(1-Oxoisoindolin-2-yl)hexanoic acid, and how do reaction parameters affect yield?
- Methodological Answer : Synthesis typically involves coupling isoindolinone derivatives with hexanoic acid precursors via amide bond formation. Key steps include nucleophilic substitution or Mitsunobu reactions under anhydrous conditions. For example, ester analogs of hexanoic acid substituted with tertiary amino groups (e.g., piperidine or morpholine) demonstrate that reaction pH (6.5–7.5) and temperature (40–60°C) critically influence isoindolinone ring stability and byproduct formation . Purification often requires gradient elution HPLC using C18 columns with trifluoroacetic acid (TFA) as a modifier .
Q. What analytical techniques are recommended for structural characterization of this compound and its derivatives?
- Methodological Answer : Use a combination of -/-NMR to confirm the isoindolinone ring geometry and hexanoic acid chain conformation. High-resolution mass spectrometry (HRMS) can validate molecular weight (±5 ppm accuracy). For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of stereochemistry. Computational methods (e.g., DFT calculations) can supplement experimental data for electronic structure analysis .
Q. How should researchers handle safety concerns during experimental procedures involving this compound?
- Methodological Answer : Follow strict PPE protocols: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation exposure. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, use inert adsorbents (e.g., sand) and avoid generating dust .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound analogs across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or metabolic stability. Implement:
- Parallel assays : Compare in vitro (e.g., receptor binding) and in vivo (e.g., rodent pain models) activities under standardized dosing (0.1–100 μM) .
- Metabolite profiling : Use LC-HRMS to identify active/inactive derivatives. For example, hepatic microsomal studies reveal rapid oxidation of the hexanoic chain in some analogs .
- Pharmacokinetic modeling : Measure tissue-specific concentrations via microdialysis to correlate exposure with effect .
Q. How can structure-activity relationship (SAR) studies optimize the isoindolinone ring for enhanced target specificity?
- Methodological Answer : Systematic modifications should focus on:
- Ring substituents : Introduce electron-withdrawing groups (e.g., -NO) at position 5 to enhance hydrogen bonding with biological targets.
- Chain length : Compare C6 (hexanoic) vs. C7 (heptanoic) analogs; longer chains improve membrane permeability but reduce aqueous solubility .
- Stereochemistry : Enantiomeric separation (e.g., chiral HPLC) can reveal differential activity, as seen in morpholine vs. piperidine-substituted derivatives .
Q. What experimental designs are suitable for evaluating the compound’s potential as a transdermal permeation enhancer?
- Methodological Answer : Use Franz diffusion cells with ex vivo human skin:
- Test formulation : 1–5% w/v compound in propylene glycol/ethanol (7:3).
- Control : Compare enhancement ratios (ER) against established enhancers like oleic acid.
- Mechanistic analysis : Perform ATR-FTIR to assess lipid bilayer disruption. Histological staining evaluates skin integrity post-exposure .
Q. How can computational methods predict biological targets for this compound derivatives?
- Methodological Answer : Combine:
- Molecular docking : Screen against pain-associated targets (e.g., COX-2, TRPV1) using AutoDock Vina. Prioritize binding poses with ΔG ≤ −8 kcal/mol.
- MD simulations : Run 100-ns trajectories to assess protein-ligand complex stability in explicit solvent.
- Pharmacophore mapping : Align key features (e.g., hydrogen bond acceptors) with known analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
